7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 94019-91-7
VCID: VC0057861
InChI: InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2
SMILES: C1CC(=O)C2=C(C1C#N)C=CS2
Molecular Formula: C₉H₇NOS
Molecular Weight: 177.22

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile

CAS No.: 94019-91-7

Cat. No.: VC0057861

Molecular Formula: C₉H₇NOS

Molecular Weight: 177.22

* For research use only. Not for human or veterinary use.

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile - 94019-91-7

Specification

CAS No. 94019-91-7
Molecular Formula C₉H₇NOS
Molecular Weight 177.22
IUPAC Name 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile
Standard InChI InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2
SMILES C1CC(=O)C2=C(C1C#N)C=CS2

Introduction

Chemical Structure and Properties

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile is a heterocyclic compound that features a partially hydrogenated benzothiophene ring system with specific functional group modifications. The compound is characterized by a fused ring system containing a thiophene moiety, with a carbonyl group at position 7 and a nitrile group at position 4.

Structural Identification

The compound is formally identified by the following parameters:

ParameterValue
CAS Number94019-91-7
Molecular FormulaC₉H₇NOS
Molecular Weight177.22 g/mol
IUPAC Name7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile
Standard InChIInChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2
SMILES NotationC1CC(=O)C2=C(C1C#N)C=CS2
PubChem CID86108822

The structure features a thiophene ring fused with a partially reduced benzene ring containing both ketone and nitrile functionalities, creating a unique chemical scaffold with potential for diverse applications.

Physical and Chemical Properties

The physical and chemical properties of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile influence its behavior in biological systems and its potential for pharmaceutical development:

PropertyValue
Physical StateSolid at room temperature
Calculated Boiling PointApproximately 304.88°C (EPA T.E.S.T. method)
Calculated DensityApproximately 1.3 g/cm³
Calculated Flash PointApproximately 158.89°C
Calculated Water Solubility73.83-177.22 mg/L

The compound contains a nitrile group, which serves as a hydrogen bond acceptor, and the carbonyl group, which can participate in hydrogen bonding as an acceptor. These functional groups contribute to the compound's potential for interactions with biological targets .

Synthesis Methods

General Synthetic Approaches

The synthesis of tetrahydrobenzo[b]thiophene derivatives, including 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile, typically involves multi-step reactions starting from simpler precursors. These synthetic routes often utilize cyclization reactions to create the fused ring system.

A common approach involves the reaction of cyclohexylidene cyanoacetic acid alkyl esters with sulfur to form the tetrahydrobenzo[b]thiophene ring system. This is followed by additional modifications to introduce the specific functional groups at the desired positions.

Biological Activities and Applications

Antimicrobial Properties

Tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antimicrobial properties, making them candidates for development as anti-infective agents. Some derivatives have shown efficacy against mycobacteria, including those that cause tuberculosis and leprosy.

The presence of the thiophene moiety, which is a common pharmacophore in many antimicrobial agents, contributes to these properties. The specific influence of the nitrile and carbonyl groups in 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile may modify its antimicrobial efficacy compared to related compounds.

Anticancer Properties

One of the most promising aspects of tetrahydrobenzo[b]thiophene derivatives is their anticancer potential. Several compounds in this family have demonstrated cytotoxic activity against various human cancer cell lines .

In particular, 4,5,6,7-tetrahydrobenzo[b]thiophene candidates have been recognized as promising anticancer agents, with numerous candidates showing significant activity . The cytotoxic effects may be related to their ability to inhibit tubulin polymerization, which can lead to irreversible damage to tumor vasculature, causing mitotic arrest and tumor necrosis .

Structure-Activity Relationships

The biological activities of tetrahydrobenzo[b]thiophene derivatives depend significantly on their structural features. Several structure-activity relationships have been identified for this class of compounds:

  • The presence of electron-withdrawing groups, such as the nitrile group in 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile, has been associated with enhanced anticancer properties, possibly due to improved ability to inhibit cancer cell proliferation .

  • Compounds bearing diacetyl, Schiff base, and phthalimido functionalities have shown promising cytotoxic activity, with their mode of action possibly involving tubulin polymerization inhibition .

  • For enzyme inhibitory activities, the presence of a primary amino group coupled with a nitrile group on the thiophene ring has been associated with enhanced efficiency in inhibiting PDK-1 and LDHA enzymes .

  • The antioxidant capacity appears to be influenced by the presence of functional groups capable of hydrogen bond formation .

Comparative Analysis with Related Derivatives

To better understand the potential properties of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile, it is valuable to compare it with structurally related derivatives:

CompoundMolecular FormulaKey Structural DifferencesNotable Activities
7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrileC₉H₇NOSNitrile at position 4, Carbonyl at position 7Potential antimicrobial and anticancer activities
2-Amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileC₉H₈N₂OSAmino group at position 2, Nitrile at position 3, Carbonyl at position 7Antioxidant activity, Anticancer properties
Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC₁₁H₁₃NO₃SAmino group at position 2, Ethyl carboxylate at position 3, Carbonyl at position 7Biological activities under investigation

This comparison highlights how subtle changes in functional group position and identity can potentially lead to different biological activities, underlining the importance of structure-activity relationships in this class of compounds.

Future Research Directions

Research on 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile and related derivatives presents several promising avenues for future investigation:

  • Further exploration of the anticancer mechanism, particularly regarding their potential as tubulin polymerization inhibitors. Molecular docking studies with tubulin protein (such as those conducted with PDB ID 5NM5) could provide insights into binding affinities and interaction patterns .

  • Investigation of the compound's potential as an antioxidant and its efficacy in treating oxidative stress-related conditions.

  • Development of more efficient and scalable synthesis methods to facilitate larger-scale production for research and potential pharmaceutical applications.

  • Exploration of novel derivatives through structural modification to enhance specific biological activities or improve pharmacokinetic properties.

  • Investigation of potential synergistic effects when combined with established therapeutic agents.

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